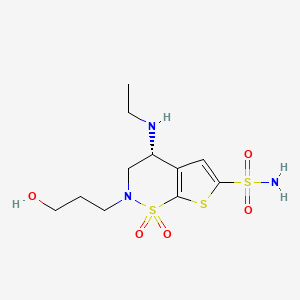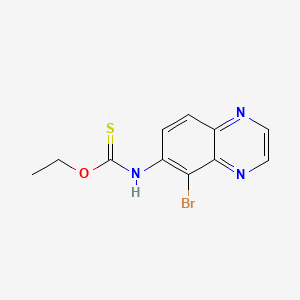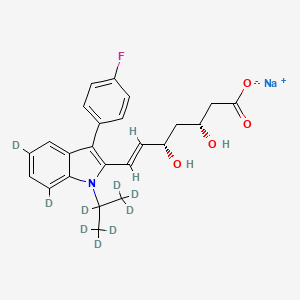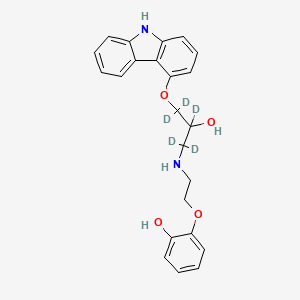
O-Desmethyl Carvedilol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Carvedilol-d5 is a deuterated analog of O-Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a nonselective beta-adrenergic blocker with alpha1-blocking activity, commonly used to treat high blood pressure, congestive heart failure, and left ventricular dysfunction. The deuterated form, this compound, is often used in scientific research for pharmacokinetic studies due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Carvedilol-d5 involves the deuteration of O-Desmethyl Carvedilol. The process typically starts with the preparation of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base like sodium hydroxide in DMSO solvent at a cool temperature of 10-15°C . The resulting intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol. The deuteration process involves replacing hydrogen atoms with deuterium, often using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxy metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include hydroxy metabolites and the parent compound, Carvedilol .
Scientific Research Applications
O-Desmethyl Carvedilol-d5 is widely used in scientific research, particularly in pharmacokinetic studies. Its deuterated nature allows for precise tracking and analysis in biological systems. It is used to study the metabolism and excretion of Carvedilol in the human body, providing insights into drug interactions and efficacy . Additionally, it is used in the development of new beta-blockers and in studies related to cardiovascular diseases .
Mechanism of Action
O-Desmethyl Carvedilol-d5, like its parent compound Carvedilol, exerts its effects by blocking beta-adrenergic receptors, which inhibits exercise-induced tachycardia. It also blocks alpha1-adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance . This dual action results in decreased blood pressure and improved heart function .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, used for similar therapeutic purposes.
O-Desmethyl Carvedilol: The non-deuterated form, used in similar research applications.
Other beta-blockers: Such as Metoprolol and Bisoprolol, which have different selectivity and pharmacokinetic profiles.
Uniqueness
O-Desmethyl Carvedilol-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that non-deuterated compounds cannot provide.
Properties
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-SUTULTBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
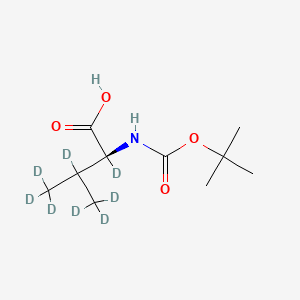

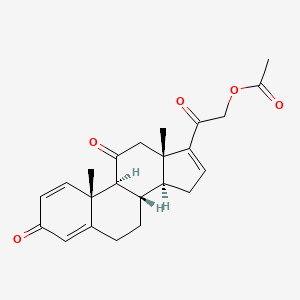
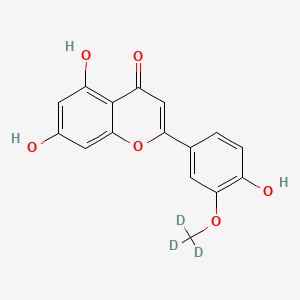
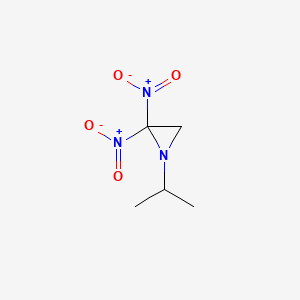
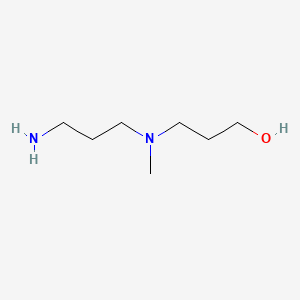
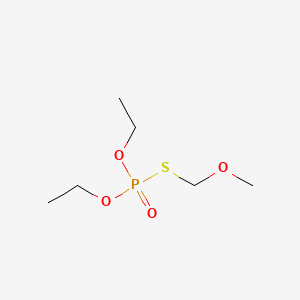

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)
